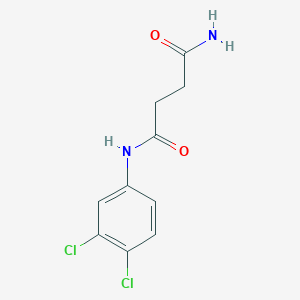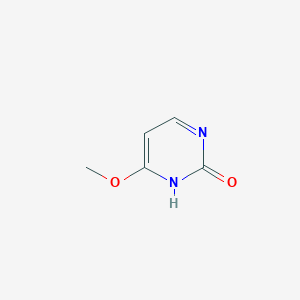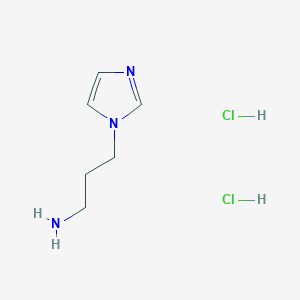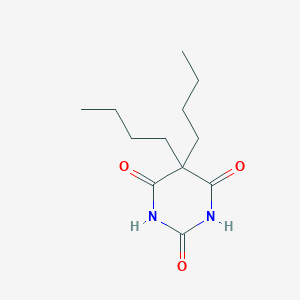
5,5-Dibutylbarbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dibutylbarbituric acid, also known as veronal, is a barbiturate derivative that was first synthesized in 1903 by Emil Fischer and Joseph von Mering. It was one of the first barbiturates to be used as a sedative and hypnotic drug, but it is no longer used for this purpose due to its high toxicity and potential for abuse. However, it remains an important compound in scientific research, particularly in the field of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 5,5-Dibutylbarbituric acid is similar to that of other barbiturates. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA on the central nervous system. This leads to a decrease in neuronal activity and a sedative effect on the body.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5,5-Dibutylbarbituric acid are similar to those of other barbiturates. It induces sedation, hypnosis, and anesthesia, and can also cause respiratory depression and cardiovascular effects. It is metabolized in the liver and excreted in the urine, and can cause liver damage at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5,5-Dibutylbarbituric acid in lab experiments is its well-established synthesis method and known mechanism of action. It has also been extensively studied and its effects on the central nervous system are well-understood. However, its toxicity and potential for abuse make it a less desirable compound for use in animal models or in human studies.
Zukünftige Richtungen
There are several potential future directions for research involving 5,5-Dibutylbarbituric acid. One area of interest is in studying its effects on specific GABA-A receptor subtypes, which could lead to the development of more selective and effective sedatives and anesthetics. Another area of interest is in studying its effects on the liver and other organs, which could lead to a better understanding of the mechanisms of drug-induced organ damage. Finally, there is potential for using 5,5-Dibutylbarbituric acid as a tool for studying the role of GABA in the central nervous system, which could have implications for the treatment of neurological disorders such as epilepsy and anxiety.
Synthesemethoden
The synthesis of 5,5-Dibutylbarbituric acid involves the reaction of diethyl malonate with urea in the presence of a strong base, followed by the addition of butyl iodide. The resulting product is then treated with sodium ethoxide to yield the final compound. The synthesis method is relatively straightforward and has been well-established for over a century.
Wissenschaftliche Forschungsanwendungen
5,5-Dibutylbarbituric acid has been used extensively in scientific research as a tool for studying the central nervous system. It has been used to induce sleep in animal models, and to study the effects of sedatives and hypnotics on the brain. It has also been used to study the effects of various drugs on the body, including the effects of alcohol and other substances on the liver and other organs.
Eigenschaften
CAS-Nummer |
17013-41-1 |
|---|---|
Produktname |
5,5-Dibutylbarbituric acid |
Molekularformel |
C12H20N2O3 |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
5,5-dibutyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3/c1-3-5-7-12(8-6-4-2)9(15)13-11(17)14-10(12)16/h3-8H2,1-2H3,(H2,13,14,15,16,17) |
InChI-Schlüssel |
KXOZJFGEGGNJDX-UHFFFAOYSA-N |
SMILES |
CCCCC1(C(=O)NC(=O)NC1=O)CCCC |
Kanonische SMILES |
CCCCC1(C(=O)NC(=O)NC1=O)CCCC |
Andere CAS-Nummern |
17013-41-1 |
Löslichkeit |
0.00 M |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




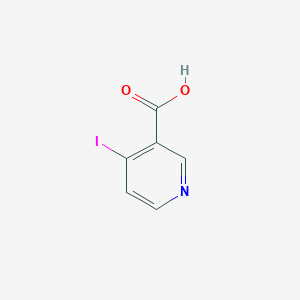
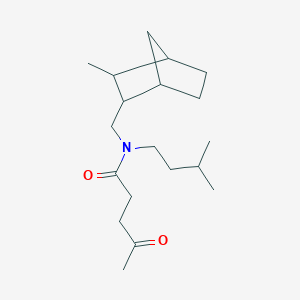
![2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B99210.png)




